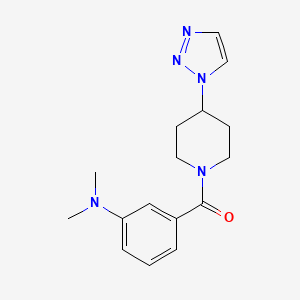

![molecular formula C8H18N2O2 B2506167 N-[2-(二甲氨基)乙基]-3-甲氧基丙酰胺 CAS No. 74302-23-1](/img/structure/B2506167.png)

N-[2-(二甲氨基)乙基]-3-甲氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide is a compound that can be associated with various chemical and pharmacological properties. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. For instance, derivatives of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide have been synthesized and evaluated for their gastrointestinal prokinetic activity, indicating potential therapeutic applications . Additionally, the structural analysis of related anti-tumor drugs with the N-(2-dimethylamino)ethyl moiety has been performed, which is of interest in cancer treatment .

Synthesis Analysis

The synthesis of related amphiphilic copolymers containing the 2-(dimethylamino)ethyl methacrylate (DMAEMA) moiety has been achieved through atom transfer radical polymerization (ATRP) . This method allows for the creation of copolymers with controlled molecular weights and low polydispersities, indicating a well-controlled polymerization process. The synthesis of other derivatives, such as N-[[2-(dialkylamino)ethoxy]benzyl]benzamide, involves structural modifications of known compounds like metoclopramide, leading to new pharmacologically active agents .

Molecular Structure Analysis

The molecular structure of compounds containing the N-(2-dimethylamino)ethyl group has been elucidated using X-ray crystallography . This technique has provided insights into the intramolecular interactions, such as hydrogen bonding, which can influence the conformation and, ultimately, the biological activity of the compounds. Molecular mechanics calculations have further explored the conformational flexibility of these molecules, which is crucial for understanding their interaction with biological targets like DNA .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N-[2-(dimethylamino)ethyl]-3-methoxypropanamide, they do provide information on the reactivity ratios of copolymerizations involving DMAEMA . These ratios are essential for predicting the composition of the resulting copolymers and their subsequent properties. The chemical reactivity of such compounds is also implied in the context of their interaction with biological systems, as seen in the potential anti-cancer properties of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the copolymers synthesized from DMAEMA are influenced by their molecular architecture . For example, the thermosensitivity and aggregation properties of these copolymers vary significantly depending on whether they are random, gradient, or block copolymers. The lower critical solution temperature (LCST) of one such copolymer has been determined, which is relevant for applications that require temperature responsiveness . The pharmacological properties of related benzamide derivatives also reflect the importance of the physical and chemical characteristics of these molecules in their biological activity .

科学研究应用

聚合物科学和材料化学

应用的一个重要领域是开发新型聚合物材料。例如,Bütün、Armes和Billingham(2001)讨论了在三级胺甲基丙烯酸二嵌段共聚物中选择性季铵化2-(二甲氨基)乙基甲基丙烯酸酯(DMA)残基。这种改性产生阳离子二嵌段共聚物,在水介质中表现出可逆的pH、盐和温度诱导的胶束化,展示了它们在为各种应用创建响应材料方面的潜力(Bütün,Armes和Billingham,2001)。

重金属的感知和去除

Dutta等人(2020)报告了设计和合成非芳香生物相容性大分子荧光团,其中包含类似于N-[2-(二甲氨基)乙基]-3-甲氧基丙酰胺的衍生物。这些荧光团对Fe(III)和Cu(II)等重金属的敏感检测和去除效果显著,展示了它们在环境修复和感知应用中的潜力(Dutta et al., 2020)。

水凝胶技术

Çavuş和Gürdağ(2007)探讨了由包括2-(二甲氨基)乙基甲基丙烯酸酯(类似结构)制成的pH和温度敏感水凝胶的合成和膨胀行为。这些水凝胶由于对外部刺激具有响应性,对生物医学应用具有显著潜力,例如控制药物释放系统(Çavuş和Gürdağ,2007)。

生物医学研究和抗癌性能

在生物医学研究领域,已合成了与N-[2-(二甲氨基)乙基]-3-甲氧基丙酰胺相关结构的新化合物,并对其抗癌性能进行了评估。Matiadis等人(2013)合成了香豆素和喹啉酮-3-氨基酰衍生物,并评估了它们在抑制癌细胞生长方面的效力,表明了这类化合物的治疗潜力(Matiadis et al., 2013)。

基因转染效率

Yu等人(2012)通过将与N-[2-(二甲氨基)乙基]-3-甲氧基丙酰胺相关的Poly(2-(二甲氨基)乙基甲基丙烯酸酯)(PDMAEMA)与疏水超支化聚合物核心结合,提高了基因转染效率。这项研究展示了这类化合物在非病毒基因传递系统中的潜力,有助于基因治疗的进展(Yu et al., 2012)。

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-5-9-8(11)4-7-12-3/h4-7H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVYQHAGEFGZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-3-methoxypropanamide | |

CAS RN |

74302-23-1 |

Source

|

| Record name | N-[2-(dimethylamino)ethyl]-3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

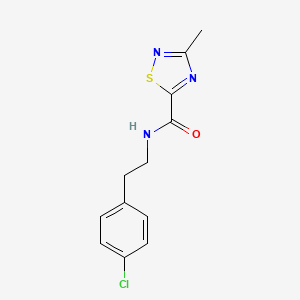

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

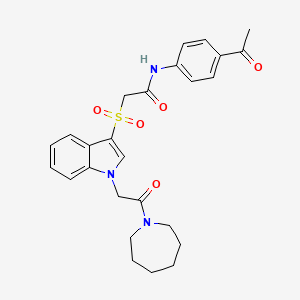

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)

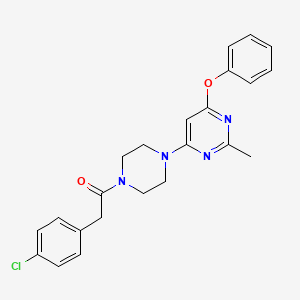

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)